3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile
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Overview
Description
3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile is a complex organic compound that features a tert-butyldimethylsilyloxy group, a hydroxy group, and a tosyl group attached to a propanenitrile backbone. This compound is of significant interest in organic synthesis due to its multifunctional nature, which allows it to participate in various chemical reactions and serve as a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile typically involves multiple steps:
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Protection of Hydroxy Group: : The hydroxy group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This step ensures that the hydroxy group does not participate in subsequent reactions.
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Formation of Tosylate: : The protected hydroxy compound is then reacted with tosyl chloride (TsCl) in the presence of a base like triethylamine (TEA) to form the tosylate ester. This step introduces the tosyl group, which is a good leaving group for nucleophilic substitution reactions.
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Introduction of Nitrile Group: : The final step involves the introduction of the nitrile group through a nucleophilic substitution reaction. This can be achieved by reacting the tosylate with a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
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Reduction: : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Substitution: : The tosyl group can be displaced by various nucleophiles, leading to the formation of different substituted products. Common nucleophiles include alkoxides, thiolates, and amines.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium alkoxides, thiolates, primary or secondary amines.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of ethers, thioethers, or amines depending on the nucleophile used.
Scientific Research Applications
3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile has several applications in scientific research:
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Organic Synthesis: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
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Medicinal Chemistry: : The compound can be used to synthesize potential drug candidates, particularly those requiring a nitrile or tosyl group for biological activity.
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Material Science: : It can be used in the preparation of functionalized materials, including polymers and surface coatings.
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Biological Studies: : The compound’s derivatives can be used to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile depends on its functional groups:
Tosyl Group:
Nitrile Group: Can participate in hydrogen bonding and act as a precursor to amines through reduction.
Hydroxy Group: Can be involved in hydrogen bonding and can be converted to other functional groups through oxidation or substitution.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyldimethylsilyloxy)propionaldehyde: Similar in structure but lacks the nitrile and tosyl groups.
tert-Butyldimethylsilanol: Contains the tert-butyldimethylsilyl group but lacks the hydroxy, nitrile, and tosyl groups.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of the nitrile and tosyl groups.
Uniqueness
3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. The presence of the tosyl group makes it particularly useful for nucleophilic substitution reactions, while the nitrile group provides additional reactivity for further functionalization.
This compound’s multifunctionality and reactivity make it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]oxy-1-cyanoethyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4SSi/c1-13-7-9-15(10-8-13)22(18,19)21-14(11-17)12-20-23(5,6)16(2,3)4/h7-10,14H,12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXYABSVURGQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CO[Si](C)(C)C(C)(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747268 |
Source
|
Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyanoethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079950-23-4 |
Source
|
Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyanoethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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